molecular formula C10H18Cl2N2 B12312650 2,3-Diethylbenzene-1,4-diamine dihydrochloride

2,3-Diethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B12312650
M. Wt: 237.17 g/mol
InChI Key: FYWGNVFPHDKSOA-UHFFFAOYSA-N
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Description

2,3-Diethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of benzene, featuring two ethyl groups and two amine groups attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethylbenzene-1,4-diamine dihydrochloride typically involves the nitration of 2,3-diethylbenzene, followed by reduction to form the corresponding diamine. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include the use of concentrated acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions often involve the use of halogenating agents or other electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Diethylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diethylbenzene-1,3-diamine dihydrochloride
  • 2,5-Diethylbenzene-1,4-diamine dihydrochloride
  • 2,3-Dimethylbenzene-1,4-diamine dihydrochloride

Uniqueness

2,3-Diethylbenzene-1,4-diamine dihydrochloride is unique due to the specific positioning of the ethyl and amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

2,3-diethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-3-7-8(4-2)10(12)6-5-9(7)11;;/h5-6H,3-4,11-12H2,1-2H3;2*1H

InChI Key

FYWGNVFPHDKSOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1CC)N)N.Cl.Cl

Origin of Product

United States

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